Chondropsin D is a macrolide lactam compound isolated from marine sponges, particularly from the species Chondropsis sp.. It belongs to a class of compounds known for their complex ring structures and potential biological activities, including antitumor properties. Chondropsin D is characterized by its 37-membered ring structure, which contributes to its unique chemical behavior and biological effects. This compound has garnered interest due to its cytotoxic activity against various cancer cell lines, making it a subject of research in the field of medicinal chemistry.
Chondropsin D was first identified as a minor constituent of an aqueous extract from the marine sponge Chondropsis sp.. This sponge has been a source of other notable compounds, including chondropsins A and B, which are also polyketide-derived macrolides with significant biological activity. Chondropsin D is classified as a macrolide lactam due to its large cyclic structure that includes a lactam (a cyclic amide) component, which is integral to its chemical properties and biological functions.
The synthesis of Chondropsin D involves several key steps that leverage both natural extraction methods and synthetic organic chemistry techniques. The initial isolation from marine sources typically involves:
The conversion of chondropsin A to chondropsin D through base-catalyzed intramolecular transesterification has also been documented, highlighting the compound's synthetic versatility .
Chondropsin D features a complex molecular structure characterized by a 37-membered macrocyclic ring. Its molecular formula is C₃₉H₆₅N₃O₈S, which includes multiple functional groups contributing to its reactivity and biological activity. The detailed structural analysis reveals the presence of specific stereocenters that are crucial for its interaction with biological targets.
Spectroscopic data such as NMR provides insight into the arrangement of atoms within the molecule, confirming the connectivity and spatial orientation necessary for its function .
Chondropsin D can undergo various chemical reactions typical for macrolides, including:
These reactions are often studied using chromatographic techniques to monitor product formation and reaction kinetics .
The mechanism of action for Chondropsin D primarily involves inhibition of vacuolar H⁺-ATPases (V-ATPases), which are essential for maintaining cellular pH and ion homeostasis. The compound exhibits potent inhibitory effects on V-ATPase activity, with half-maximal inhibition occurring at concentrations ranging from 0.04 to 0.7 micromolar in vitro . This inhibition disrupts cellular processes such as nutrient uptake and waste removal, leading to cytotoxic effects in tumor cells.
The specificity of Chondropsin D towards different V-ATPase isoforms suggests potential applications in targeting specific cancer types while minimizing effects on normal cells .
Chondropsin D exhibits several notable physical and chemical properties:
Analytical techniques like UV-Vis spectroscopy can be employed to assess concentration and purity during synthesis and formulation .
Chondropsin D has significant potential in scientific research, particularly in pharmacology and medicinal chemistry:
Chondropsin D was first isolated in 2001 from aqueous extracts of the marine sponge Chondropsis sp., collected through biodiscovery initiatives led by the Australian Institute of Marine Science (AIMS) and the U.S. National Cancer Institute (NCI) [2] [5] [8]. This compound was identified as a minor constituent of the sponge's secondary metabolome, constituting <0.01% of the crude extract by mass [1] [5]. Initial extraction protocols employed sequential organic solvent partitioning followed by reverse-phase HPLC, revealing its presence alongside the more abundant chondropsins A and B [1]. The discovery occurred during pharmacological screening for cytotoxic agents, with chondropsin D demonstrating potent activity against osteosarcoma cell lines (IC₅₀ < 50 nM) in the NCI's 60-cell line panel [3] [8].
Table 1: Comparative Profile of Chondropsin-Class Compounds
Compound | Macrocycle Size | Source Sponge | Relative Abundance | Key Biological Activity |
---|---|---|---|---|
Chondropsin A | 35-membered | Chondropsis sp. | Major constituent | Potent cytotoxicity |
Chondropsin B | 35-membered | Chondropsis sp. | Major constituent | Cytotoxicity |
Chondropsin D | 37-membered | Chondropsis sp. | Minor constituent | V-ATPase inhibition |
73-Deoxychondropsin A | 35-membered | Ircinia ramosa | Moderate | Cytotoxicity |
Poecillastrin D | 37-membered | Jaspis serpentina | Variable | Cytotoxicity |
Chondropsin D-producing sponges belong to the family Chondropsidae (order: Poecilosclerida), predominantly found in Indo-Pacific coral reef ecosystems [2] [7]. Taxonomic identification of the source organism (Chondropsis sp.) presented challenges due to morphological plasticity in sponges and the frequent misassignment of collection vouchers [10]. Ecological studies indicate these sponges are filter-feeding benthic organisms inhabiting depths of 15-40 meters, where they face predation pressure from reef fish and echinoderms [7] [9]. The production of chondropsin-class compounds is hypothesized to serve as a chemical defense mechanism, with their potent cytotoxicity deterring predators and fouling organisms [7] [9]. Notably, related chondropsins have been isolated from sponges in the genus Ircinia (family: Irciniidae), suggesting convergent evolution of polyketide biosynthesis pathways in phylogenetically distinct sponge lineages [2] [6].
Structural elucidation of chondropsin D relied on integrated spectroscopic analysis:
A critical breakthrough came through semisynthetic confirmation of its structure. Researchers demonstrated that methylated chondropsin A (35-membered macrocycle) underwent base-catalyzed transesterification (0.1M NaOH/MeOH, 25°C, 48h) to yield methylated chondropsin D, confirming the structural relationship between these congeners [1] [5]. This rearrangement mechanism explained its minor abundance in extracts, suggesting chondropsin D may be an artefact of extraction alkalinity or enzymatic processing in situ. Its biosynthetic origin was attributed to a polyketide synthase pathway based on modular acetate and propionate units observed in the carbon skeleton [1] [9].
Table 2: Key Spectroscopic Features of Chondropsin D
Characterization Method | Critical Structural Insights |
---|---|
HR-ESI-MS | m/z 877.5043 [M+H]⁺ (calc. for C₄₆H₇₃N₂O₁₄: 877.5046) |
¹H-NMR (500 MHz, CD₃OD) | δ 5.92 (dd, J=15.2, 10.8 Hz, H-15), 7.12 (d, J=11.0 Hz, H-26), lactam NH at δ 6.85 |
¹³C-NMR (125 MHz, CD₃OD) | 6 olefinic carbons (δ 114.2–147.8), lactam carbonyl at δ 174.9 |
HMBC | Key correlations: H-1 to C-3/C-37; H-37 to C-1/C-35 |
The ecological significance of chondropsin D was later illuminated when it was recognized as a founding member of the chondropsin-class V-ATPase inhibitors – a mechanism confirmed through comparative profiling with bafilomycins and salicylihalamides [3]. Its unique selectivity profile toward fungal V-ATPases (IC₅₀ 40 nM) over mammalian isoforms (IC₅₀ >10 μM) suggested evolutionary optimization for specific ecological interactions in the reef environment [3] [8].
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